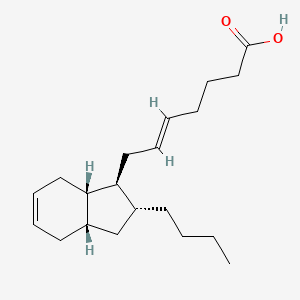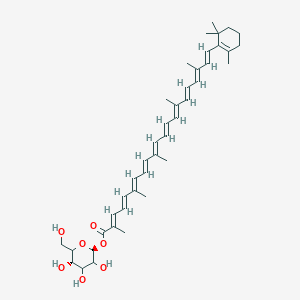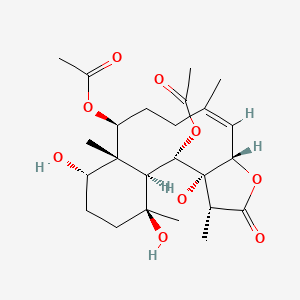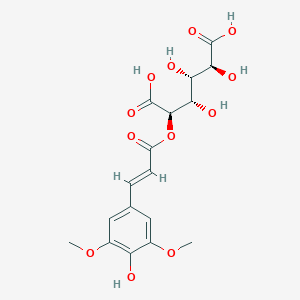
2-O-sinapoyl-D-glucaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-sinapoyl-D-glucaric acid is the 2-O-sinapoyl derivative of D-glucaric acid. It is a conjugate acid of a 2-O-sinapoyl-D-glucarate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Plant Metabolism and Genetic Research
2-O-sinapoyl-D-glucaric acid, derived from sinapic acid, plays a significant role in plant metabolism. Research identified glucosyltransferase genes in Arabidopsis that are involved in sinapate metabolism and lignin synthesis, emphasizing the importance of such compounds in plant biology. Glucosyltransferases are crucial for producing intermediates for sinapoyl esters and lignin, highlighting the potential of 2-O-sinapoyl-D-glucaric acid in genetic and metabolic studies in plants (Lim et al., 2001).
Bioactivity and Potential Therapeutic Uses
The bioactivity of sinapic acid and its derivatives, such as 2-O-sinapoyl-D-glucaric acid, is noteworthy. These compounds exhibit a range of activities including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety effects. Specifically, derivatives like 4-Vinylsyringol and sinapine show promising antioxidative, antimutagenic, and acetylcholinesterase inhibitory properties. These properties highlight the potential therapeutic applications of 2-O-sinapoyl-D-glucaric acid and its relevance in food processing, cosmetics, and pharmaceutical industries (Nićiforović & Abramovič, 2014).
Antioxidant Potential
The antioxidant potential of hydroxycinnamic acid glycoside esters, which includes compounds like 2-O-sinapoyl-D-glucaric acid, has been studied extensively. These compounds, found naturally in fruits, vegetables, and cereals, have shown significant antioxidant activity in various model systems. Research suggests that esterification improves the radical scavenging activity of these compounds, positioning them as effective or even more efficient antioxidants compared to their free forms. This property is crucial for applications in food, cosmetics, and pharmaceutical industries, where oxidative stability is essential (Kylli et al., 2008).
Application in Sustainable Chemistry
The sustainable synthesis of sinapate esters, including 2-O-sinapoyl-D-glucaric acid, has been explored for commercial applications. A copper(I)-catalyzed procedure was developed, highlighting the compound's potential in creating functional additives for cosmetics, plastics, and food/feed. The process emphasizes the sustainable and efficient production of sinapate esters, showcasing the compound's relevance in green chemistry and industrial applications (Mention et al., 2020).
Eigenschaften
Produktname |
2-O-sinapoyl-D-glucaric acid |
|---|---|
Molekularformel |
C17H20O12 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyhexanedioic acid |
InChI |
InChI=1S/C17H20O12/c1-27-8-5-7(6-9(28-2)11(8)19)3-4-10(18)29-15(17(25)26)13(21)12(20)14(22)16(23)24/h3-6,12-15,19-22H,1-2H3,(H,23,24)(H,25,26)/b4-3+/t12-,13-,14-,15+/m0/s1 |
InChI-Schlüssel |
XQQYFEOTBHJJDK-GRRSETRSSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



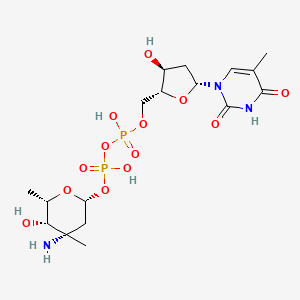
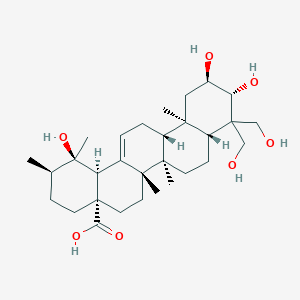
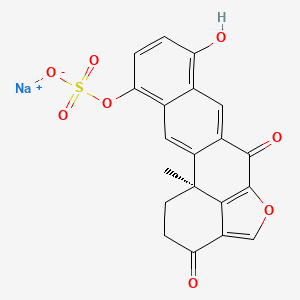
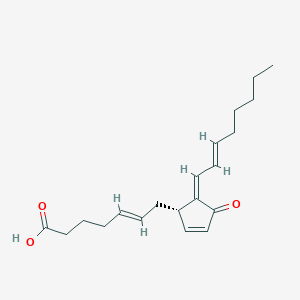
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
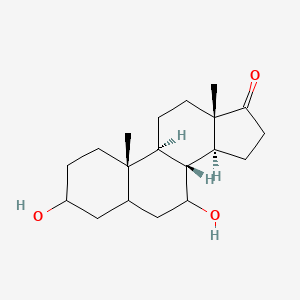
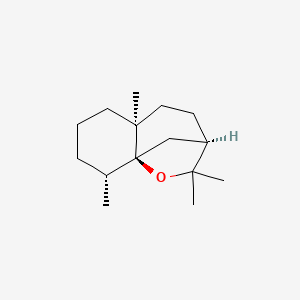
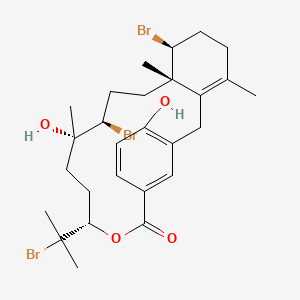
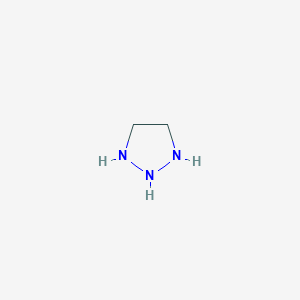
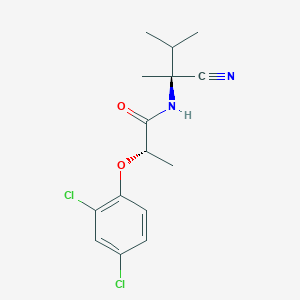
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
